REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[N:5][N:4]([CH3:7])[C:3]=1[CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)O.C(O)(C(F)(F)F)=O.C([SiH](CC)CC)C>>[CH2:8]([C:3]1[N:4]([CH3:7])[N:5]=[CH:6][C:2]=1[Br:1])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
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Name
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(4-Bromo-2-methyl-2H-pyrazol-3-yl)-phenyl-methanol
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Quantity
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0.5 g
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Type
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reactant
|
Smiles
|
BrC1=C(N(N=C1)C)C(O)C1=CC=CC=C1
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Name
|
|
Quantity
|
3 mL
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Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
1.49 mL
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Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The product was purified via reversed phase chromatography under acid conditions
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C1=C(C=NN1C)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |